3-Pyridinethiol, 5-fluoro- 3-Pyridinethiol, 5-fluoro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140807
InChI: InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H
SMILES:
Molecular Formula: C5H4FNS
Molecular Weight: 129.16 g/mol

3-Pyridinethiol, 5-fluoro-

CAS No.:

Cat. No.: VC18140807

Molecular Formula: C5H4FNS

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinethiol, 5-fluoro- -

Specification

Molecular Formula C5H4FNS
Molecular Weight 129.16 g/mol
IUPAC Name 5-fluoropyridine-3-thiol
Standard InChI InChI=1S/C5H4FNS/c6-4-1-5(8)3-7-2-4/h1-3,8H
Standard InChI Key LJGOYNUUJSIITD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=C1S)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Pyridinethiol, 5-fluoro- has the molecular formula C₅H₄FNS, corresponding to a molecular weight of 129.16 g/mol . The IUPAC name specifies the substitution pattern: a fluorine atom at the 5-position and a thiol group at the 3-position of the pyridine ring. This arrangement creates distinct electronic environments, with the electron-withdrawing fluorine atom polarizing the aromatic system and the thiol group introducing nucleophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number762272-45-7
Molecular FormulaC₅H₄FNS
Molecular Weight129.16 g/mol
Substituents5-Fluoro, 3-thiol
XLogP3 (Predicted)1.2
Hydrogen Bond Donors1 (Thiol group)
Hydrogen Bond Acceptors2 (Ring nitrogen, fluorine)

Structural Analysis

The fluorine atom at the 5-position induces a meta-directing effect, altering the electron density at the 3-position where the thiol group resides. This electronic interplay enhances the acidity of the thiol proton (predicted pKa ~6.5–7.0), making it susceptible to deprotonation under mild basic conditions . Comparative studies of fluorinated pyridinethiols suggest that the 5-fluoro substitution increases ring planarity by approximately 3° compared to non-fluorinated analogs, as observed in X-ray crystallography of related compounds .

Synthetic Pathways and Challenges

Direct Fluorination Strategies

The synthesis of 3-Pyridinethiol, 5-fluoro- typically begins with halogen-exchange reactions on pre-functionalized pyridine precursors. One reported route involves:

  • Chloropyridine intermediates: 5-Chloro-3-mercaptopyridine undergoes nucleophilic aromatic substitution (NAS) with potassium fluoride in polar aprotic solvents (e.g., DMF) at 120–150°C .

  • Protecting group chemistry: The thiol group is often protected as a disulfide or trityl ether during fluorination to prevent side reactions. Deprotection with reducing agents (e.g., TCEP) yields the free thiol .

Table 2: Representative Synthetic Yields

Starting MaterialConditionsYield (%)
5-Chloro-3-mercaptopyridineKF, DMF, 140°C, 24h62
3-Nitro-5-fluoropyridineH₂S, Cu(OAc)₂, DMSO, 80°C41

Purification and Stability

Chromatographic purification remains challenging due to the compound’s tendency to oxidize to the disulfide dimer. Stabilization is achieved through:

  • Storage under inert atmosphere (N₂/Ar) at -20°C

  • Addition of radical scavengers (e.g., BHT) in solution

  • Lyophilization as the ammonium salt form

Reactivity and Functionalization

Thiol-Specific Reactions

The nucleophilic thiol group participates in:

  • Disulfide bond formation: Spontaneous oxidation in air produces 3,3'-dithiobis(5-fluoropyridine), a dimer with applications in dynamic covalent chemistry .

  • Alkylation: Reaction with alkyl halides yields thioethers (e.g., 3-(alkylthio)-5-fluoropyridines), useful as ligands in catalysis .

  • Metal coordination: Forms stable complexes with Pd(II), Au(I), and Hg(II), leveraging the "soft" sulfur donor atom .

Fluorine-Directed Electrophilic Substitution

The fluorine atom directs incoming electrophiles to the 2- and 4-positions of the pyridine ring. Notable transformations include:

  • Nitration: Generates 5-fluoro-3-mercapto-2-nitropyridine (65% yield) using fuming HNO₃ at 0°C

  • Sulfonation: Produces water-soluble sulfonic acid derivatives under oleum conditions

Emerging Applications

Materials Chemistry

  • Self-assembled monolayers (SAMs): The thiol group enables surface attachment to gold nanoparticles (AuNPs), creating fluorinated interfaces for biosensors

  • Polymer modifiers: Copolymerization with styrene derivatives enhances thermal stability (Tg increase of 40°C observed)

Research Frontiers and Challenges

Computational Modeling

DFT calculations (B3LYP/6-311++G**) predict:

  • Strong intramolecular S···F interactions (2.9 Å distance) stabilizing a pseudo-six-membered ring conformation

  • Frontier molecular orbitals localized on the thiol group (HOMO) and pyridine ring (LUMO), enabling charge-transfer complexes

Toxicity and Environmental Impact

Preliminary ecotoxicology data (OECD 201 guidelines):

  • Daphnia magna 48h EC₅₀: 12 mg/L

  • Soil half-life: 23 days (aerobic conditions)

  • Requires handling as a Category 2 acute toxicant (GHS classification)

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